

Spectroscopic Analysis of Dimethyl-3,4-dihydronaphthalen-1-one Positional Isomers

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Compound of Interest

Compound Name: 2,2-Dimethyl-3,4-dihydronaphthalen-1-one

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A comparative analysis of the positional isomers of dimethyl-3,4-dihydronaphthalen-1-one—specifically the 2,2-dimethyl, 3,3-dimethyl, and 4,4-dimethyl variants—reveals distinct spectroscopic signatures. These differences, arising from the varied placement of the gem-dimethyl group, are readily observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide provides a detailed comparison of these isomers, supported by experimental data and protocols, to aid researchers in their identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for the three positional isomers.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Compound	Chemical Shift (δ) in ppm (Multiplicity, J in Hz, Integration)
2,2-Dimethyl-3,4-dihydronaphthalen-1-one	8.03 (dd, J=7.9, 1.4 Hz, 1H, Ar-H), 7.45 (ddd, J=8.1, 7.4, 1.4 Hz, 1H, Ar-H), 7.29 (td, J=7.5, 1.2 Hz, 1H, Ar-H), 7.21 (d, J=7.6 Hz, 1H, Ar-H), 3.05 (t, J=6.8 Hz, 2H, CH ₂), 1.99 (t, J=6.8 Hz, 2H, CH ₂), 1.25 (s, 6H, 2xCH ₃)
3,3-Dimethyl-3,4-dihydronaphthalen-1-one	8.00 (dd, J=7.9, 1.2 Hz, 1H, Ar-H), 7.48 (ddd, J=8.2, 7.4, 1.2 Hz, 1H, Ar-H), 7.31 (t, J=7.5 Hz, 1H, Ar-H), 7.23 (d, J=7.6 Hz, 1H, Ar-H), 2.95 (s, 2H, CH ₂), 2.70 (s, 2H, CH ₂), 1.10 (s, 6H, 2xCH ₃)
4,4-Dimethyl-3,4-dihydronaphthalen-1-one	7.98 (d, J=7.8 Hz, 1H, Ar-H), 7.51 (t, J=7.6 Hz, 1H, Ar-H), 7.35 (t, J=7.5 Hz, 1H, Ar-H), 7.25 (d, J=7.6 Hz, 1H, Ar-H), 2.75 (t, J=6.5 Hz, 2H, CH ₂), 2.05 (t, J=6.5 Hz, 2H, CH ₂), 1.35 (s, 6H, 2xCH ₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ) in ppm
2,2-Dimethyl-3,4-dihydronaphthalen-1-one	201.5 (C=O), 144.1 (Ar-C), 133.0 (Ar-CH), 132.5 (Ar-C), 128.6 (Ar-CH), 127.0 (Ar-CH), 126.8 (Ar-CH), 44.8 (C), 35.2 (CH ₂), 30.1 (CH ₂), 25.0 (2xCH ₃)
3,3-Dimethyl-3,4-dihydronaphthalen-1-one	198.2 (C=O), 143.8 (Ar-C), 133.2 (Ar-CH), 132.8 (Ar-C), 128.8 (Ar-CH), 127.2 (Ar-CH), 126.5 (Ar-CH), 50.1 (CH ₂), 38.4 (CH ₂), 34.5 (C), 29.3 (2xCH ₃)
4,4-Dimethyl-3,4-dihydronaphthalen-1-one	199.0 (C=O), 142.5 (Ar-C), 133.5 (Ar-CH), 131.9 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 126.9 (Ar-CH), 40.1 (C), 34.8 (CH ₂), 29.8 (2xCH ₃), 28.5 (CH ₂)

Table 3: IR and Mass Spectrometry Data

Compound	IR (ν_{max} , cm^{-1})	Mass Spectrometry (m/z)
2,2-Dimethyl-3,4-dihydronaphthalen-1-one	2965 (C-H), 1685 (C=O), 1600 (C=C)	174 (M^+), 159, 146, 131, 118, 103, 91, 77
3,3-Dimethyl-3,4-dihydronaphthalen-1-one	2960 (C-H), 1688 (C=O), 1602 (C=C)	174 (M^+), 159, 141, 131, 115, 91, 77
4,4-Dimethyl-3,4-dihydronaphthalen-1-one	2958 (C-H), 1690 (C=O), 1598 (C=C)	174 (M^+), 159, 144, 131, 115, 91, 77

Experimental Protocols

The data presented above were obtained using standard spectroscopic techniques as outlined below.

General Sample Preparation: Each isomer was dissolved in an appropriate solvent (CDCl_3 for NMR, CH_2Cl_2 for IR) to a concentration of approximately 10-20 mg/mL for ^1H NMR and 50-100 mg/mL for ^{13}C NMR. For mass spectrometry, samples were introduced via direct infusion or gas chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.

- ^1H NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ^{13}C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the solvent peak (CDCl_3 at 77.16 ppm).

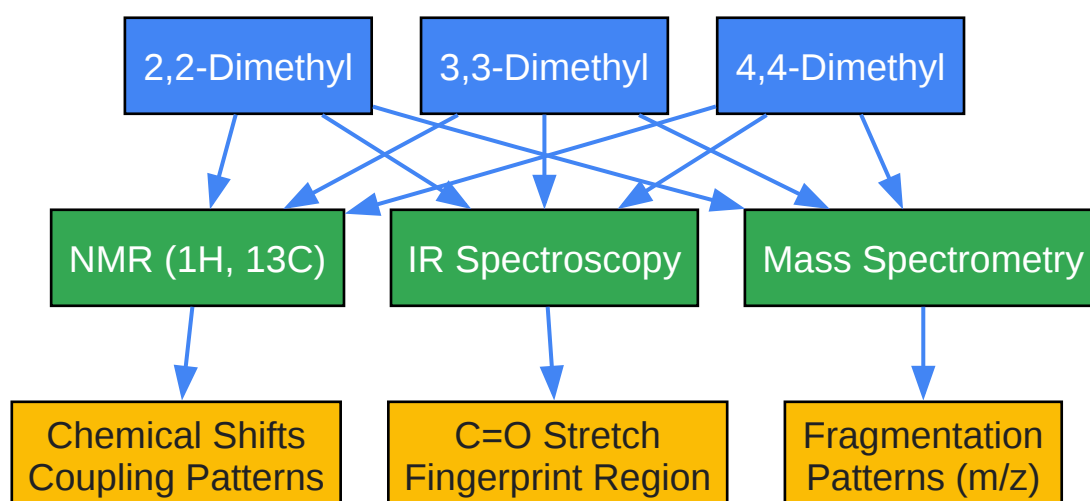
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR (Attenuated Total Reflectance) accessory. Spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained on a mass spectrometer with an ionization energy of 70 eV. The samples were introduced through a GC-

MS interface with a temperature program starting at 100°C and ramping to 250°C at 10°C/min. The mass-to-charge ratio (m/z) of the fragments was recorded.

Visualization of Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the isomeric structures and their distinguishing spectral features.



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Caption: Relationship between isomers and their unique spectroscopic data.



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Caption: General experimental workflow for NMR sample analysis.

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